molecular formula C13H6Cl2O B1594493 2,4-Dichloro-9h-fluoren-9-one CAS No. 1803-25-4

2,4-Dichloro-9h-fluoren-9-one

Cat. No. B1594493
CAS RN: 1803-25-4
M. Wt: 249.09 g/mol
InChI Key: MIBTVQKTXMCJAB-UHFFFAOYSA-N
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Description

2,4-Dichloro-9h-fluoren-9-one is a derivative of 9H-Fluoren-9-one . The parent compound, 9H-Fluoren-9-one, also known as Fluorenone, is an organic compound with the chemical formula (C6H4)2CO . It is a bright fluorescent yellow solid .


Synthesis Analysis

A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons . 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo .


Molecular Structure Analysis

The molecular formula of 9H-Fluoren-9-one is C13H8O . The molecular weight is 180.202 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Fluorenone is synthesised by aerobic oxidation of fluorene . Fluorenone sustains up to four nitro groups giving 2,4,5,7-tetranitrofluorenone .


Physical And Chemical Properties Analysis

9H-Fluoren-9-one is a yellow solid . It is insoluble in water but soluble in alcohol, acetone, benzene and very soluble in ether, toluene . The melting point is 84.0 °C and the boiling point is 341.5 °C .

Safety And Hazards

9H-Fluoren-9-one is an irritant . It causes serious eye irritation . It is mildly toxic by ingestion . When heated to decomposition, it emits highly toxic fumes of NOx .

Future Directions

Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons . This suggests potential future directions in the synthesis of these types of compounds.

properties

IUPAC Name

2,4-dichlorofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBTVQKTXMCJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293675
Record name 2,4-dichloro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-9h-fluoren-9-one

CAS RN

1803-25-4
Record name NSC91423
Source DTP/NCI
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Record name 2,4-dichloro-9h-fluoren-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-9-FLUORENONE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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